alpha-l-Mannopyranose, 6-deoxy-, tetraacetate
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Overview
Description
Alpha-l-Mannopyranose, 6-deoxy-, tetraacetate: is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of four acetate groups attached to the mannopyranose ring, which enhances its stability and modifies its reactivity. The molecular formula of this compound is C14H20O9 , and it has a molecular weight of 332.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-l-Mannopyranose, 6-deoxy-, tetraacetate typically involves the acetylation of 6-deoxy-l-mannose. The process begins with the protection of hydroxyl groups followed by selective deprotection and acetylation. Common reagents used in this synthesis include acetic anhydride and pyridine, which facilitate the acetylation reaction under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Alpha-l-Mannopyranose, 6-deoxy-, tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions include deacetylated mannopyranose, oxidized acids, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Alpha-l-Mannopyranose, 6-deoxy-, tetraacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in studies of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of glycosylated drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of alpha-l-Mannopyranose, 6-deoxy-, tetraacetate involves its interaction with specific enzymes and receptors in biological systems. The acetate groups enhance its stability and facilitate its transport across cell membranes. Once inside the cell, the compound can be deacetylated to release mannose, which participates in various metabolic pathways. The molecular targets include glycosyltransferases and other carbohydrate-processing enzymes .
Comparison with Similar Compounds
Alpha-l-Mannopyranose: The parent compound without the acetate groups.
6-Deoxy-l-Mannose: A deoxy sugar with similar structural features.
Tetraacetylglucose: Another acetylated sugar with comparable properties.
Uniqueness: Alpha-l-Mannopyranose, 6-deoxy-, tetraacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. The presence of four acetate groups enhances its stability and modifies its reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H20O9 |
---|---|
Molecular Weight |
332.30 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13+,14-/m0/s1 |
InChI Key |
QZQMGQQOGJIDKJ-FWKODXMFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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